![molecular formula C19H19N3O3S3 B2746699 N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 881291-14-1](/img/structure/B2746699.png)
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as DAS-TA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated derivatives of benzothiazole and related compounds for their antimicrobial and antifungal properties. For instance, compounds with benzothiazole moieties have demonstrated excellent activity against a range of microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans. The synthesis approaches often involve various aldehydes and acetamides, leading to novel compounds with significant biological activities (Devi, Shahnaz, & Prasad, 2022; Hosamani & Shingalapur, 2011). These findings highlight the potential of benzothiazole derivatives as antimicrobial and antifungal agents.
Anticancer Applications
The anticancer activity of benzothiazole derivatives has also been extensively investigated. New compounds bearing different heterocyclic rings synthesized from 2-(4-aminophenyl)benzothiazole structures have shown considerable anticancer activity against a variety of human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests that modifications to the benzothiazole core can lead to enhanced biological activity against cancer cells.
Other Biological Activities
Further research has explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, with benzothiazole acetamides showing potent inhibition. These studies have aimed to improve metabolic stability and efficacy, demonstrating the versatility of benzothiazole derivatives in drug design (Stec et al., 2011).
properties
IUPAC Name |
N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-3-9-22(10-4-2)28(24,25)15-7-8-16-17(13-15)27-19(20-16)21-18(23)12-14-6-5-11-26-14/h3-8,11,13H,1-2,9-10,12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSMDBDQRPSPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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